N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is a complex organic compound that features a unique combination of indole, pyrrole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the pyrrole and thiophene groups. The final step involves the formation of the amide bond.
Indole Derivative Preparation: The indole derivative can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Pyrrole Introduction: The pyrrole moiety can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Thiophene Introduction: The thiophene ring can be synthesized through a Gewald reaction, involving the condensation of a ketone, a nitrile, and elemental sulfur.
Amide Bond Formation: The final step involves coupling the synthesized intermediates using a dehydrating agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole and thiophene rings, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitro compounds (NO2)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The pyrrole and thiophene groups may contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure but lacks the thiophene moiety.
2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide: Contains an indole ring but differs in the functional groups attached.
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is unique due to its combination of indole, pyrrole, and thiophene moieties, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C21H20ClN3OS |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C21H20ClN3OS/c22-17-3-4-19-18(11-17)15(13-24-19)5-7-23-21(26)12-20(16-6-10-27-14-16)25-8-1-2-9-25/h1-4,6,8-11,13-14,20,24H,5,7,12H2,(H,23,26) |
InChI Key |
XGAQEIYQCIVROK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(CC(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)C4=CSC=C4 |
Origin of Product |
United States |
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